オレオイルコエンザイムAリチウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

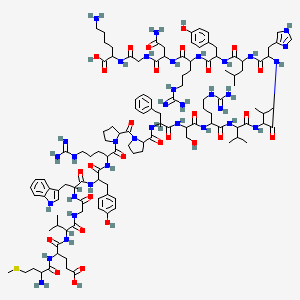

Oleoyl coenzyme A lithium salt, also known as cis-9-Octadecenoyl coenzyme A, is a derivative of coenzyme A conjugated with oleic acid. This compound plays a crucial role in lipid metabolism and energy production. As an acyl-coenzyme A thioester, oleoyl coenzyme A is a key intermediate in the biosynthesis and degradation of fatty acids .

科学的研究の応用

Oleoyl coenzyme A lithium salt has a wide range of scientific research applications:

Chemistry: Used to study the specificity and kinetics of enzymes such as acyl-coenzyme A:cholesterol acyltransferase 1 involved in long-chain fatty acid cholesterol esterification

Biology: Plays a role in lipid metabolism and energy production, making it a valuable tool in metabolic studies

Medicine: Investigated for its potential in treating metabolic disorders and understanding lipid-related diseases

Industry: Utilized in the production of biofuels and bioplastics due to its role in fatty acid biosynthesis

作用機序

Target of Action

The primary target of Oleoyl coenzyme A lithium salt, also known as cis-9-octadecenoyl coenzyme a lithium salt, is the enzyme acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) . ACAT1 is involved in long chain fatty acid cholesterol esterification .

Mode of Action

Oleoyl coenzyme A lithium salt functions as an acyl group carrier . It interacts with its target, ACAT1, by providing the necessary oleoyl group for the esterification process . This interaction results in the formation of cholesterol esters, which are crucial for lipid metabolism .

Biochemical Pathways

Oleoyl coenzyme A lithium salt plays a pivotal role in the biosynthesis of 1-Alkyl-2,3-diacylglycerol (ADG) and very long chain monounsaturated fatty acids . These biochemical pathways are essential for the proper functioning of the harderian gland . The compound’s interaction with ACAT1 also influences the cholesterol metabolism pathway, affecting the balance between free cholesterol and cholesterol esters .

Result of Action

The action of Oleoyl coenzyme A lithium salt results in the production of cholesterol esters and the biosynthesis of ADG and very long chain monounsaturated fatty acids . These molecular and cellular effects are crucial for lipid metabolism and energy production .

Action Environment

The action, efficacy, and stability of Oleoyl coenzyme A lithium salt can be influenced by various environmental factors. For instance, the pH level can affect the compound’s stability and interaction with its target . Furthermore, the compound’s hydrophobic nature allows it to bind to multi-walled carbon nanotubes, which can aid in the detection of markers such as lipids or proteins using immunological techniques .

生化学分析

Biochemical Properties

Oleoyl coenzyme A lithium salt acts as a substrate for various enzymes involved in lipid metabolism, including acyl-CoA synthetase and acyl-CoA dehydrogenase . It is essential for the biosynthesis of 1-Alkyl-2,3-diacylglycerol (ADG) and very long chain monounsaturated fatty acids .

Cellular Effects

Oleoyl coenzyme A lithium salt influences cell function by participating in lipid metabolism and energy production . It can activate sulfonylurea receptor 1 (SUR1) linked to ATP-sensitive potassium channel Kir6.2 in Xenopus oocytes .

Molecular Mechanism

At the molecular level, oleoyl coenzyme A lithium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a key intermediate in the biosynthesis and degradation of fatty acids .

Metabolic Pathways

Oleoyl coenzyme A lithium salt is involved in metabolic pathways such as β-oxidation in mitochondria and peroxisomes . It interacts with enzymes or cofactors involved in these pathways .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of oleoyl coenzyme A lithium salt typically involves the conjugation of oleic acid with coenzyme A. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs acyl-coenzyme A synthetase, which catalyzes the formation of the thioester bond between oleic acid and coenzyme A in the presence of ATP and magnesium ions .

Industrial Production Methods

Industrial production of oleoyl coenzyme A lithium salt involves large-scale enzymatic synthesis, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability of the compound, with careful control of temperature, pH, and reactant concentrations .

化学反応の分析

Types of Reactions

Oleoyl coenzyme A lithium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oleoyl coenzyme A epoxide.

Reduction: Reduction reactions can convert oleoyl coenzyme A to oleoyl alcohol.

Substitution: Nucleophilic substitution reactions can replace the oleoyl group with other acyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under mild conditions

Major Products Formed

Oxidation: Oleoyl coenzyme A epoxide.

Reduction: Oleoyl alcohol.

Substitution: Various acyl-substituted coenzyme A derivatives

類似化合物との比較

Similar Compounds

Palmitoyl coenzyme A lithium salt: Another acyl-coenzyme A thioester, but with palmitic acid instead of oleic acid.

Stearoyl coenzyme A lithium salt: Contains stearic acid as the acyl group.

Decanoyl coenzyme A monohydrate: Features decanoic acid as the acyl group.

Uniqueness

Oleoyl coenzyme A lithium salt is unique due to its specific role in the metabolism of monounsaturated fatty acids. Its structure allows it to participate in the biosynthesis of very long-chain monounsaturated fatty acids, which are essential for various biological functions .

特性

IUPAC Name |

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/b12-11-;;;;/t28-,32-,33-,34+,38-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITFSDVCTCHDHP-FGBQLYJKSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64Li4N7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1055.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of Oleoyl coenzyme A lithium salt in the research presented? []

A1: Oleoyl coenzyme A lithium salt (OACoA) serves as a key component in the development of a biosensor for the simultaneous detection of glucose and non-esterified fatty acids (NEFAs) []. Specifically, it acts as a substrate for the enzyme acyl-CoA oxidase, which is immobilized on the biosensor surface. The enzymatic reaction involving OACoA allows for the detection of oleic acid (OA), a common NEFA, in the presence of glucose.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Difluoro-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B575400.png)

![N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide](/img/structure/B575402.png)

![5'-Methylspiro[2-benzofuran-3,2'-oxolane]-1-one](/img/structure/B575410.png)

![5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B575413.png)